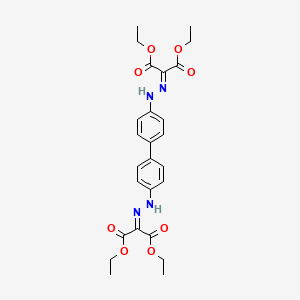
4,6-Dimethoxy-2,5-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2,5-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of methoxy groups at positions 4 and 6, and a partially saturated ring at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,5-dihydropyrimidine can be achieved through various methods. One common method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile in the presence of dry hydrogen chloride gas. This is followed by a condensation reaction with cyanamide and a cyclization reaction using a Lewis acid protecting agent. Finally, methoxylation is carried out by adding methanol and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity while minimizing the production of pollutants.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,5-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Scientific Research Applications
4,6-Dimethoxy-2,5-dihydropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,5-dihydropyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,6-Dihydroxypyrimidine
- 2-Methyl-4,6-dihydroxypyrimidine
- 4,6-Dimethoxypyrimidine
Uniqueness
4,6-Dimethoxy-2,5-dihydropyrimidine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity compared to other pyrimidine derivatives .
Properties
CAS No. |
97984-28-6 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4,6-dimethoxy-2,5-dihydropyrimidine |
InChI |
InChI=1S/C6H10N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H2,1-2H3 |
InChI Key |
HCDTUIGAHKJBDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCN=C(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
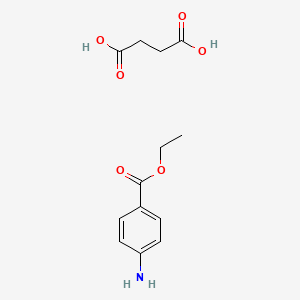
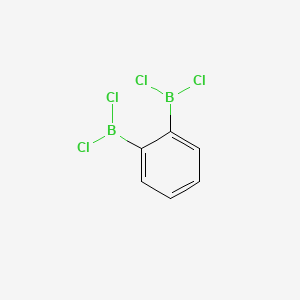
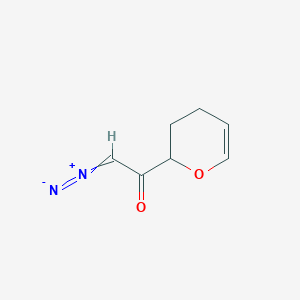
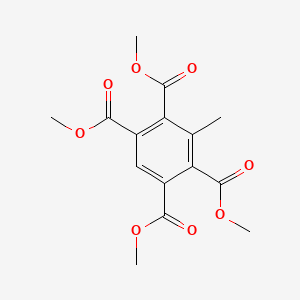
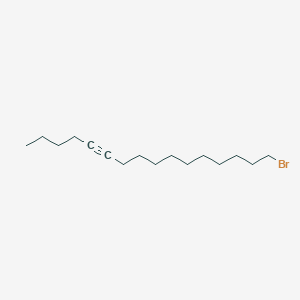

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
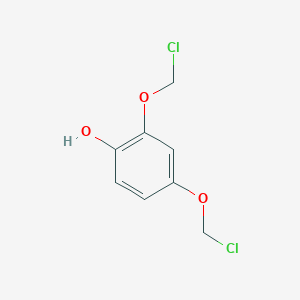
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
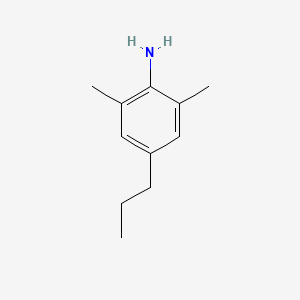
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
